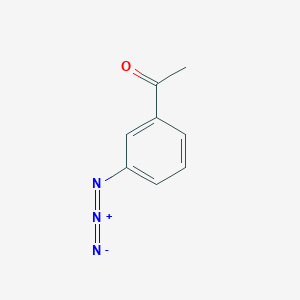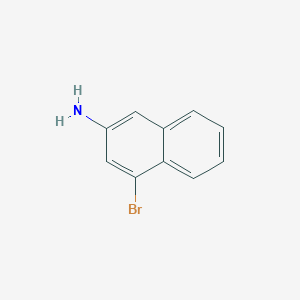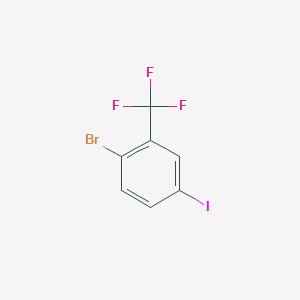
1-Bromo-4-iodo-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound that features both bromine and iodine atoms attached to a benzene ring which also contains a trifluoromethyl group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens and the trifluoromethyl group can influence its reactivity and physical properties, making it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves the use of halogenation reactions or coupling reactions. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, is synthesized and characterized through NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . Although not directly related to the synthesis of this compound, these methods can be adapted for its synthesis, considering the similarities in the halogenation patterns.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be studied using X-ray diffraction techniques. For example, the crystal and molecular structures of dibromo-iodo-benzenes have been determined, showing that the presence of large halogen substituents induces only minor distortions in the benzene ring . This suggests that this compound would also maintain a relatively planar structure despite the steric bulk of its substituents.
Chemical Reactions Analysis
The reactivity of halogenated benzenes is significantly influenced by the nature and position of the substituents. For example, 1,2,4-Tris(trifluoromethyl)benzene undergoes selective lithiation and subsequent electrophilic substitution, demonstrating the reactivity of the trifluoromethyl group in ortho positions to halogens . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a starting material for various organometallic syntheses . These studies indicate that this compound could participate in similar reactions, such as metal-halogen exchange or coupling reactions, due to the presence of reactive bromine and iodine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are often characterized by their melting points, boiling points, solubility, and stability. The presence of a trifluoromethyl group can increase the compound's electronegativity and lipophilicity. The steric hindrance provided by the bulky halogens and the trifluoromethyl group can also affect the compound's reactivity and interactions with other molecules. For instance, the proximity of bromine and iodine in dibromo-iodo-benzenes leads to short intramolecular contacts and influences the absorption in the visible region . These properties are crucial for understanding the behavior of this compound in various environments and its potential applications in material science and organic synthesis.
Scientific Research Applications
Chemical Synthesis and Catalysis
1-Bromo-4-iodo-2-(trifluoromethyl)benzene has been utilized in various chemical synthesis processes. Bovonsombat and Mcnelis (1993) demonstrated its use in ring halogenations of polyalkylbenzenes using N-halosuccinimides and acidic catalysts. The process showed effective catalysis and selectivity in substrate and halogen sources, leading to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Crystal Structure Analysis
Stein, Hoffmann, and Fröba (2015) explored the crystal structures of halogen derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, including 1-bromo and 1-iodo derivatives. These compounds exhibited unique supramolecular features like hydrogen bonding and π–π interactions, highlighting their structural properties in molecular design (Stein, Hoffmann, & Fröba, 2015).
Organometallic Chemistry and Material Science
This compound serves as a versatile starting material in organometallic chemistry. Porwisiak and Schlosser (1996) showcased its application in synthesizing various organometallic intermediates, underpinning its significance in material science (Porwisiak & Schlosser, 1996).
Luminescent Materials
In the field of luminescent materials, Fink et al. (1997) synthesized compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene using palladium-catalyzed cross-coupling reactions. These compounds displayed unique electrochemical properties, indicating potential applications in electronic and photonic devices (Fink et al., 1997).
Mechanism of Action
In a free radical reaction, a hydrogen atom at the benzylic position can be abstracted to form a resonance-stabilized benzylic radical . This radical can then react with other species, leading to various products .
In nucleophilic substitution reactions, a nucleophile can replace a leaving group at the benzylic position . The exact mechanism (SN1 or SN2) can depend on the nature of the leaving group and the nucleophile, as well as the specific structure of the compound .
In terms of environmental factors, the reactivity of such compounds can be influenced by factors such as temperature, solvent, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-iodo-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450. The interactions between this compound and these biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with amino acid residues in proteins, thereby influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic profile .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the compound’s halogen atoms can interact with nucleophilic residues in the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, including potential damage to organs and tissues. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as the mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
1-bromo-4-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFSTRWRXORSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479681 | |
| Record name | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364-11-4 | |
| Record name | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



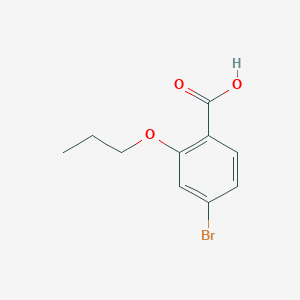
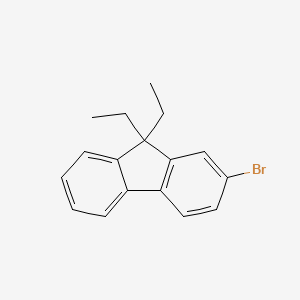
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
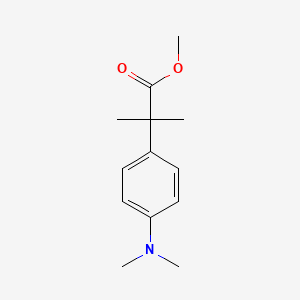
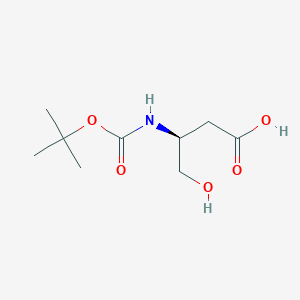
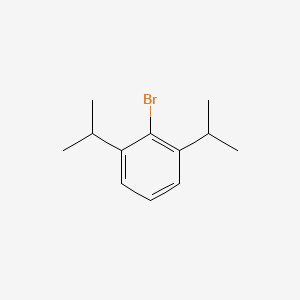
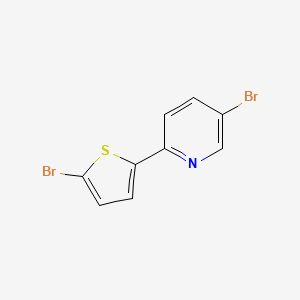

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
